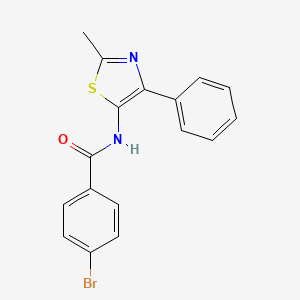![molecular formula C20H22N4O4S2 B11130617 4-[(5Z)-5-({2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11130617.png)
4-[(5Z)-5-({2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-[(5Z)-5-({2-[(2-metilpropil)amino]-4-oxo-4H-pirido[1,2-a]pirimidin-3-il}metilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoico es un compuesto orgánico complejo con una estructura única que incluye un núcleo de pirido[1,2-a]pirimidina, un anillo de tiazolidina y una porción de ácido butanoico.
Métodos De Preparación
La síntesis del ácido 4-[(5Z)-5-({2-[(2-metilpropil)amino]-4-oxo-4H-pirido[1,2-a]pirimidin-3-il}metilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoico típicamente involucra reacciones orgánicas de múltiples pasos. La ruta sintética puede comenzar con la preparación del núcleo de pirido[1,2-a]pirimidina, seguida de la introducción del anillo de tiazolidina y la porción de ácido butanoico. Las condiciones de reacción a menudo incluyen el uso de catalizadores específicos, solventes y controles de temperatura para asegurar que el producto deseado se obtenga con alto rendimiento y pureza.
Análisis De Reacciones Químicas
Este compuesto puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar en condiciones específicas para formar derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de análogos reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio, y varios nucleófilos o electrófilos. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El ácido 4-[(5Z)-5-({2-[(2-metilpropil)amino]-4-oxo-4H-pirido[1,2-a]pirimidin-3-il}metilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto puede exhibir actividad biológica, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Las posibles aplicaciones terapéuticas incluyen su uso como agente antiinflamatorio o anticancerígeno.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos. Puede unirse a enzimas o receptores, modulando su actividad y provocando una respuesta biológica. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
En comparación con otros compuestos similares, el ácido 4-[(5Z)-5-({2-[(2-metilpropil)amino]-4-oxo-4H-pirido[1,2-a]pirimidin-3-il}metilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoico destaca por su combinación única de características estructurales. Los compuestos similares incluyen otros derivados de pirido[1,2-a]pirimidina y moléculas que contienen tiazolidina.
Propiedades
Fórmula molecular |
C20H22N4O4S2 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
4-[(5Z)-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C20H22N4O4S2/c1-12(2)11-21-17-13(18(27)23-8-4-3-6-15(23)22-17)10-14-19(28)24(20(29)30-14)9-5-7-16(25)26/h3-4,6,8,10,12,21H,5,7,9,11H2,1-2H3,(H,25,26)/b14-10- |
Clave InChI |
KQJAKLOOZXBLLW-UVTDQMKNSA-N |
SMILES isomérico |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O |
SMILES canónico |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(4-chlorobenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130535.png)


![N-(2,6-difluorobenzyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11130544.png)
![6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11130552.png)
![N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130559.png)
![2-[1-(morpholin-4-yl)ethyl]-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole](/img/structure/B11130563.png)
![N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11130569.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B11130571.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130574.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B11130591.png)

![methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11130599.png)
![1-{N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide](/img/structure/B11130605.png)
